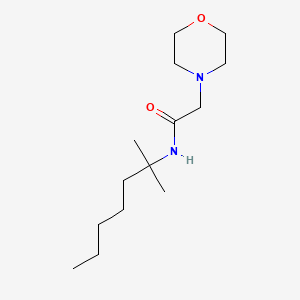![molecular formula C18H12N2O4 B11709934 (8Z)-4-methyl-8-(2-phenylhydrazinylidene)-2H-furo[2,3-h]chromene-2,9(8H)-dione](/img/structure/B11709934.png)
(8Z)-4-methyl-8-(2-phenylhydrazinylidene)-2H-furo[2,3-h]chromene-2,9(8H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(8E)-4-METHYL-8-(2-PHENYLHYDRAZIN-1-YLIDENE)-2H,8H,9H-FURO[2,3-H]CHROMENE-2,9-DIONE is a complex organic compound with a unique structure that includes a furochromene core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (8E)-4-METHYL-8-(2-PHENYLHYDRAZIN-1-YLIDENE)-2H,8H,9H-FURO[2,3-H]CHROMENE-2,9-DIONE typically involves multi-step organic reactions. The process begins with the preparation of the furochromene core, followed by the introduction of the phenylhydrazine moiety. Common reagents used in these reactions include hydrazine derivatives, aldehydes, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
(8E)-4-METHYL-8-(2-PHENYLHYDRAZIN-1-YLIDENE)-2H,8H,9H-FURO[2,3-H]CHROMENE-2,9-DIONE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups present in the molecule.
Substitution: The phenylhydrazine moiety can undergo substitution reactions to introduce different substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various acids and bases to facilitate substitution reactions. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve the desired products.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield different furochromene derivatives, while substitution reactions can introduce various functional groups onto the phenylhydrazine moiety.
Applications De Recherche Scientifique
(8E)-4-METHYL-8-(2-PHENYLHYDRAZIN-1-YLIDENE)-2H,8H,9H-FURO[2,3-H]CHROMENE-2,9-DIONE has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of diseases where its unique structure could offer therapeutic benefits.
Industry: The compound may be used in the development of new materials with specific properties, such as improved stability or reactivity.
Mécanisme D'action
The mechanism of action of (8E)-4-METHYL-8-(2-PHENYLHYDRAZIN-1-YLIDENE)-2H,8H,9H-FURO[2,3-H]CHROMENE-2,9-DIONE involves its interaction with specific molecular targets and pathways. The phenylhydrazine moiety can interact with various enzymes and receptors, potentially inhibiting or activating biological pathways. The furochromene core may also play a role in stabilizing the compound’s interactions with its targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
Dichloroaniline: A compound with an aniline ring substituted with chlorine atoms, used in the production of dyes and herbicides.
Chitosan: A biopolymer functionalized with various compounds for use in biodegradable films.
Uniqueness
(8E)-4-METHYL-8-(2-PHENYLHYDRAZIN-1-YLIDENE)-2H,8H,9H-FURO[2,3-H]CHROMENE-2,9-DIONE is unique due to its combination of a furochromene core and a phenylhydrazine moiety. This structure provides it with distinct chemical and biological properties that are not found in simpler compounds like dichloroaniline or chitosan.
Propriétés
Formule moléculaire |
C18H12N2O4 |
|---|---|
Poids moléculaire |
320.3 g/mol |
Nom IUPAC |
9-hydroxy-4-methyl-8-phenyldiazenylfuro[2,3-h]chromen-2-one |
InChI |
InChI=1S/C18H12N2O4/c1-10-9-14(21)24-17-12(10)7-8-13-15(17)16(22)18(23-13)20-19-11-5-3-2-4-6-11/h2-9,22H,1H3 |
Clé InChI |
YKQTXPJGVRFRGZ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=O)OC2=C1C=CC3=C2C(=C(O3)N=NC4=CC=CC=C4)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


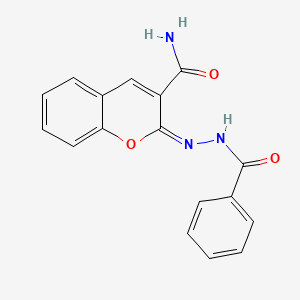
![5-chloro-N-[4-(cyanomethyl)phenyl]-2-hydroxy-3-iodobenzamide](/img/structure/B11709859.png)
![4,4'-Sulfonylbis{2-[(4-nitrobenzylidene)amino]phenol}](/img/structure/B11709865.png)
![N-(2,2,2-trichloro-1-{[(4-nitrophenyl)carbamothioyl]amino}ethyl)acetamide](/img/structure/B11709870.png)
![2-[(2E)-2-(4-fluorobenzylidene)hydrazinyl]-4,6-di(morpholin-4-yl)-1,3,5-triazine](/img/structure/B11709875.png)
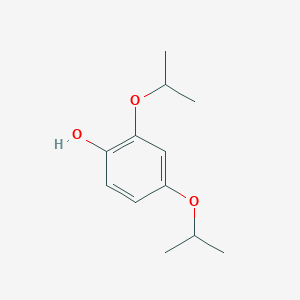
![N-(1-{[(3-bromoanilino)carbothioyl]amino}-2,2,2-trichloroethyl)acetamide](/img/structure/B11709881.png)
![2-(4-bromophenoxy)-N'-[(E)-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylidene]acetohydrazide](/img/structure/B11709891.png)
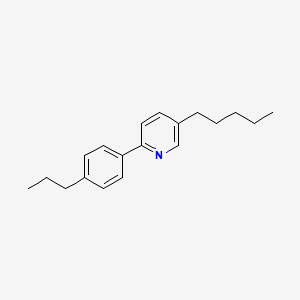
![1-(4-amino-1,2,5-oxadiazol-3-yl)-5-methyl-N'-[(E)-pyridin-3-ylmethylidene]-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B11709900.png)
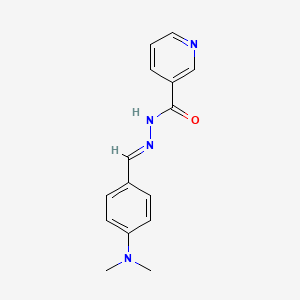
![(5Z)-2-[(2-chlorophenyl)amino]-5-(2-methylbenzylidene)-1,3-thiazol-4(5H)-one](/img/structure/B11709914.png)
![N'-[(E)-(2-hydroxyphenyl)methylidene]furan-2-carbohydrazide](/img/structure/B11709917.png)
